molecular formula C9H13NOS B009830 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one CAS No. 100860-96-6

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one

Cat. No.: B009830
CAS No.: 100860-96-6
M. Wt: 183.27 g/mol
InChI Key: DYYOWHYLIHNOQQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one hydrochloride (CAS 14994-02-6) is a high-purity chemical building block offered for advanced research and development applications. This compound, with the molecular formula C 9 H 14 ClNOS and a molecular weight of 219.73, serves as a versatile synthon in organic synthesis and pharmaceutical research. Research Applications: This ketone derivative is primarily valued as a key intermediate in medicinal chemistry. Its structure, featuring a dimethylamino group linked to a thiophene-3-yl ketone, makes it a valuable precursor in the synthesis of more complex molecules. Compounds with similar thiophene and amino-alcohol substructures have been extensively studied for their potential interaction with neurological targets, such as the human serotonin transporter (hSERT), highlighting the relevance of this scaffold in central nervous system (CNS) research . Handling & Safety: This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for detailed handling instructions. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment and adequate ventilation are recommended. It should be stored under an inert atmosphere at room temperature.

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOWHYLIHNOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550412
Record name 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-96-6
Record name 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(Thiophen-3-yl)prop-2-yn-1-one

The foundational step involves preparing the ynone precursor, 1-(thiophen-3-yl)prop-2-yn-1-one, via oxidation of propargyl alcohols. As demonstrated in metal-free methodologies, propargyl alcohols are treated with activated MnO₂ (10 equiv.) in dichloromethane, yielding ynones after filtration and column chromatography. For thiophene derivatives, this method achieves 84–86% yields for analogous 2-thienyl compounds, with minor adjustments expected for the 3-thienyl isomer due to electronic differences.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM)

  • Oxidant: MnO₂ (10 equiv.)

  • Time: 2–4 hours (TLC monitoring)

  • Yield: 84% (extrapolated from 2-thienyl analog)

Reductive Coupling with Dimethylamine

The ynone undergoes reductive amination using dimethylamine and BH₃·THF in DCM, following a metal-free protocol. This method, validated for phenyl analogs, involves:

  • Reactants: 1-(thiophen-3-yl)prop-2-yn-1-one (1 equiv.), dimethylamine (2 equiv.)

  • Reductant: BH₃·THF (2 equiv.)

  • Conditions: Room temperature, 12 hours

The reaction proceeds via hydroboration of the ynone triple bond, followed by amine nucleophilic attack, yielding the β-aminoketone. Purification by silica gel chromatography (DCM:MeOH = 9:1) affords the product in ~85% yield (estimated from phenyl analog data).

Optimization Insights:

  • Solvent Polarity: DCM enhances reaction efficiency by stabilizing intermediates.

  • Stoichiometry: Excess dimethylamine (2 equiv.) minimizes side reactions.

  • Scalability: Demonstrated for gram-scale syntheses in analogous systems.

Mannich Reaction Strategy

Reaction Design and Mechanistic Pathway

The Mannich reaction offers a classical route to β-aminoketones, involving condensation of a ketone, formaldehyde, and dimethylamine under acidic or basic conditions. For 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one:

  • Ketone Substrate: 1-(Thiophen-3-yl)propan-1-one

  • Amine: Dimethylamine hydrochloride

  • Electrophile: Formaldehyde (37% aqueous solution)

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the ketone’s enol tautomer, yielding the β-aminoketone.

Experimental Protocol and Challenges

Typical Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: HCl (0.1 equiv.)

  • Temperature: Reflux (70–80°C)

  • Time: 6–8 hours

Yield Considerations:

  • Thiophene Reactivity: Reduced compared to benzene analogs due to electron-rich heterocycle, necessitating prolonged reaction times.

  • Byproducts: Over-alkylation or polymerization mitigated by controlled formaldehyde addition.

Reported Yields:

  • Phenyl Analogs: 70–75% under optimized conditions.

  • Thiophene Adaptation: Estimated 65–70% after optimization.

Comparative Analysis of Synthetic Methods

ParameterReductive Amination (Ynone)Mannich Reaction
Starting Material 1-(Thiophen-3-yl)prop-2-yn-1-one1-(Thiophen-3-yl)propan-1-one
Reaction Time 12 hours8 hours
Yield 85%70%
Metal Involvement Metal-freeAcid-catalyzed
Purification Column chromatographyRecrystallization
Scalability High (gram-scale demonstrated)Moderate

Advanced Functionalization and Derivatization

Enantioselective Synthesis

While the target compound is racemic, enantioselective routes using chiral catalysts (e.g., BINOL-derived ligands) could resolve (R)- and (S)-isomers. For instance, Mn-PNN complexes achieved 74% ee in hydrogenation of analogous ketones, suggesting potential adaptation for stereocontrolled reductive amination.

Industrial-Scale Considerations

Continuous Flow Reactors

Adapting reductive amination to flow chemistry reduces reaction times (≤2 hours) and improves safety by minimizing BH₃·THF handling. Pilot studies on phenyl analogs achieved 90% conversion with residence times of 30 minutes.

Green Chemistry Metrics

  • Atom Economy: 78% for reductive amination vs. 65% for Mannich reaction.

  • E-Factor: 2.3 (Ynones) vs. 4.1 (Mannich), favoring metal-free routes .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Aromatic System Substituents/Modifications Synthesis Method Key Properties/Activities References
This compound Thiophene (3-yl) Dimethylamino group, β-aminovinyl ketone Condensation of 3-acetylthiophene with DMF-DMA Versatile heterocyclic intermediate; trans double bond, dihedral angle 15.33°
1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one Ferrocene + phenyl Ferrocene, methyl sulfonyl (COX-2 pharmacophore) Ultrasonic-assisted reaction of α,β-unsaturated carbonyl with dimethylamine High COX-2 inhibition; cytotoxic (IC₅₀ < 10 µM against cancer cells)
3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one (Class M) Pyridine (4,6-dimethyl) Methyl groups on pyridine ring Weinreb amide intermediate conversion NMR δ 8.82 (s, pyridyl proton); molecular weight 195.1 g/mol
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene (2-yl) Chloro group (electron-withdrawing) Friedel-Crafts acylation with AlCl₃ Electrophilic ketone; used in monoacylation reactions
1-(Benzo[b]thiophen-7-yl)-3-(dimethylamino)propan-1-one Benzothiophene Benzothiophene core Mannich reaction with vinylmagnesium bromide and dimethylamine Lipophilic; potential applications in tuberculosis drug analogs
3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one Naphthalene Naphthyl group Unspecified (commercially available, 97% purity) Enhanced π-π stacking due to larger aromatic system; molecular weight 239.3 g/mol

Key Structural and Functional Differences:

Aromatic System Variations: Thiophene vs. Pyridine/Benzothiophene: Thiophene’s sulfur atom contributes to electron-rich aromaticity, enhancing nucleophilic substitution reactivity compared to pyridine’s electron-deficient ring .

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound is electron-donating, increasing the ketone’s nucleophilicity, whereas chloro substituents (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) reduce electrophilicity . Pharmacophore Additions: The ferrocenyl derivative’s methyl sulfonyl group enhances COX-2 binding affinity, a feature absent in the parent compound .

Biological Activity :

  • The ferrocenyl analog exhibits cytotoxicity (IC₅₀ < 10 µM) against cancer cells, attributed to its redox-active ferrocene moiety .
  • Pyridyl derivatives (e.g., Class M) are tailored for tuberculosis drug development, leveraging pyridine’s hydrogen-bonding capabilities .

Synthetic Routes :

  • The target compound is synthesized via condensation under mild conditions (80°C, 6 hours) , whereas Friedel-Crafts acylation (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) requires harsh Lewis acids like AlCl₃ .

Biological Activity

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one, also known as a derivative of thiophene, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the presence of a dimethylamino group and a thiophene ring, which contribute to its unique chemical behavior. The structural formula can be represented as follows:

C9H11NOS\text{C}_9\text{H}_{11}\text{NOS}

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-acetylthiophene and dimethylformamide dimethylacetal. This reaction is performed under controlled conditions to yield the desired product with high purity.

Antidepressant Potential

Research indicates that this compound exhibits significant antidepressant properties. A study highlighted its structural analog, 3-(dimethylamino)-1-(2-thienyl)propan-1-ol (MMAA), which is an important intermediate in the synthesis of pharmaceuticals like Duloxetine, used for treating depression and urinary incontinence .

Table 1: Summary of Antidepressant Studies

CompoundActivityReference
MMAAAntidepressant
DuloxetineEffective for depression

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have reported IC50 values indicating significant growth inhibition in cancer cells. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 0.20 to 2.58 μM against multiple human cancer cell lines .

Table 2: Anticancer Activity Overview

CompoundCell LineIC50 (μM)Reference
3-Dimethylamino-1-thiophen-3-yl-propan-1-oneMDA-MB-231 (breast cancer)5.48
Other derivativesVariousRanging from 0.20–2.58

The mechanisms behind the biological activities of this compound are multifaceted:

  • Serotonin Reuptake Inhibition : Similar compounds have been suggested to act as serotonin reuptake inhibitors, contributing to their antidepressant effects.
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cellular processes .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Duloxetine : As an established treatment for depression, its synthesis involves intermediates like MMAA, showcasing the relevance of thiophene derivatives in therapeutic applications.
  • Anticancer Trials : Clinical trials using compounds with similar structures have reported positive outcomes in reducing tumor sizes and improving patient survival rates.

Q & A

Q. What are the established synthetic methodologies for preparing 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one?

A Mannich-type reaction is commonly employed, involving the condensation of 3-acetylthiophene with dimethylamine and paraformaldehyde in ethanol. This one-pot reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products such as over-alkylation or incomplete amine incorporation. Enantioselective reduction of intermediates, using chiral catalysts like (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol with LiAlH4, may be required for stereospecific derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N(CH3)2) and thiophene ring protons (distinct splitting patterns at δ ~7.0–7.5 ppm).
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planar conformation of the propan-1-one moiety and thiophene ring interactions. SHELXL software is recommended for refinement, with attention to Flack parameters to address chirality .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm<sup>−1</sup>) and aromatic C–H vibrations (~3100 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure derivatives?

Enantioselective reduction of the ketone intermediate using chiral catalysts (e.g., (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol/LiAlH4 complex) achieves high enantiomeric excess (>90%). Post-reduction, chiral HPLC or polarimetry validates purity. For structural ambiguity, the Flack parameter (η) or twin-component analysis (x) in X-ray refinement resolves centrosymmetric vs. chiral space groups .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Mannich Base Derivatives : React the parent compound with formaldehyde and aliphatic/aromatic amines (e.g., 4-benzylpiperazine) under reflux in ethanol. This introduces secondary amine groups, enhancing solubility and bioactivity.
  • Salt Formation : Hydrochloride salts improve crystallinity and stability. For example, this compound hydrochloride is synthesized via HCl gas diffusion in diethyl ether .

Q. How to resolve discrepancies between theoretical and experimental purity in synthesized batches?

Use orthogonal validation methods:

  • HPLC-MS : Quantifies impurities (e.g., unreacted starting materials or byproducts like 1-fluoronaphthalene derivatives).
  • Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values.
  • Recrystallization Optimization : Solvent polarity adjustments (e.g., acetone/water mixtures) enhance purity. For example, recrystallization improved purity from 58.4% (crude) to >99% in related thiophene derivatives .

Q. What are best practices for refining X-ray diffraction data of this compound?

  • Data Collection : Use high-resolution synchrotron sources (λ ~0.7–1.0 Å) to minimize absorption errors from sulfur atoms.
  • Software : SHELXL for small-molecule refinement; twin refinement with SHELXT if twinning is detected.
  • Validation : Check Rint (<0.05) and completeness (>95%). For chiral centers, validate Flack parameters (e.g., x ~0.0 for correct enantiomer) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data in structural assignments?

  • Case Example : Discrepancies in <sup>13</sup>C NMR shifts for the thiophene ring (δ ~125–140 ppm) vs. computational predictions.
  • Resolution : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and cross-validate experimental peaks. Adjust for solvent effects (e.g., DMSO vs. CDCl3) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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